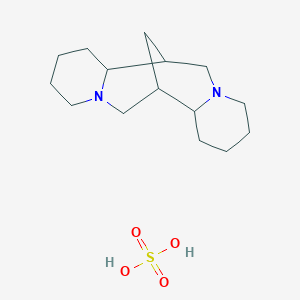

Sparteine sulfate

Overview

Description

Sparteine sulfate is a quinolizidine alkaloid and the sulfate form of sparteine . It is derived from plants such as Cytisus scoparius and Lupinus mutabilis . Sparteine sulfate is a sodium channel blocker and falls in the category of class 1a antiarrhythmic agents . It has been used as an oxytocic and an anti-arrhythmia agent .

Synthesis Analysis

The total synthesis of sparteine has been reported in the literature . A gram-scale synthesis of the (-)-sparteine surrogate and (-)-sparteine has also been reported, which proceeds with complete diastereocontrol .

Molecular Structure Analysis

The molecular formula of Sparteine sulfate is C15H38N2O9S . The exact mass is 422.22980197 g/mol . The IUPAC name is (1 R ,2 S ,9 R ,10 R )-7,15-diazatetracyclo [7.7.1.0 2,7 .0 10,15 ]heptadecane;sulfuric acid;pentahydrate .

Physical And Chemical Properties Analysis

Sparteine sulfate has a molecular weight of 422.5 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 0 .

Scientific Research Applications

Sustainable Process Preparation

Sparteine sulfate is used in the preparation of sustainable processes. A study conducted by Ignacio Regla and his team at the Universidad Nacional Autónoma de México (UNAM) used sparteine sulfate prepared from L. montanus for GC-MS analysis . The gas chromatography was performed in a gas chromatograph coupled to a mass spectrometer with an electronic impact detector .

Induction of Regulatory T Cells

Sparteine sulfate has been investigated for its ability to induce regulatory T cells (Tregs) in human peripheral blood mononuclear cells (PBMCs) . Tregs are key players in the regulation of inflammatory responses. The study showed that sparteine sulfate increased the expression of FoxP3, TGF-beta, and IL-10 mRNA in resting PBMCs . It also significantly increased the percent of CD4 + CD25 + FoxP3 + CD127 − Tregs in activated and naïve PBMCs .

Anticonvulsant Drug

Sparteine sulfate has been studied as an anticonvulsant drug . In a study, when sparteine was administered through a metallic cannula for seven consecutive days, it produced 100% inhibition of seizures induced by a maximal electro-stimulation on the 8th day .

Mechanism of Action

Target of Action

Sparteine sulfate primarily targets the sodium channel alpha subunit (SCNA) . SCNA is a crucial component of voltage-gated sodium channels, which play a vital role in the initiation and propagation of action potentials in neurons and muscle cells.

Mode of Action

Sparteine sulfate acts as a sodium channel blocker . By binding to the SCNA, it inhibits the flow of sodium ions through the channel, thereby disrupting the propagation of action potentials. This leads to a decrease in neuronal excitability .

Biochemical Pathways

Sparteine is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine, specifically L-lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton .

Pharmacokinetics

After oral administration, approximately 69.4% of sparteine is absorbed, and peak plasma levels are reached after 46.5 minutes . When given intravenously, the plasma levels decline with a half-life of 117 minutes . About 34.2% of the administered dose is excreted in the urine in the next 24 hours as unchanged sparteine . Approximately 50% of sparteine is bound to plasma proteins .

Result of Action

The anticonvulsant effect of sparteine sulfate includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) . Sparteine decreases amplitude and frequency or blocks the epileptiform activity induced by PTZ, pilocarpine, and kainic acid .

Action Environment

The in vivo activity of CYP2D6, which metabolizes sparteine, is primarily influenced by genetic determinants rather than environmental factors . Factors such as smoking, use of oral contraceptive steroids, caffeine consumption, or gender have no influence on sparteine metabolism .

Safety and Hazards

Sparteine sulfate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used when handling Sparteine sulfate .

Future Directions

properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13-,14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHFCFHANDXMB-UMEYXWOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sparteine sulfate | |

CAS RN |

299-39-8 | |

| Record name | 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, (7S,7aR,14S,14aS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparteine sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARTEINE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D76XVF9R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

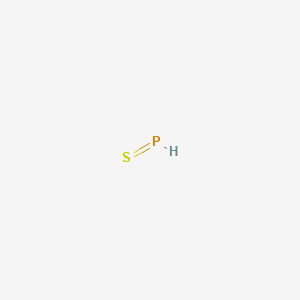

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)